(5R)-3,8-Dimethyl-5-(prop-1-en-2-yl)-4,5,6,7-tetrahydroazulene
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Overview
Description
(5R)-3,8-Dimethyl-5-(prop-1-en-2-yl)-4,5,6,7-tetrahydroazulene is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons. The presence of the prop-1-en-2-yl group and the tetrahydroazulene core makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3,8-Dimethyl-5-(prop-1-en-2-yl)-4,5,6,7-tetrahydroazulene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the prop-1-en-2-yl group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(5R)-3,8-Dimethyl-5-(prop-1-en-2-yl)-4,5,6,7-tetrahydroazulene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(5R)-3,8-Dimethyl-5-(prop-1-en-2-yl)-4,5,6,7-tetrahydroazulene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of (5R)-3,8-Dimethyl-5-(prop-1-en-2-yl)-4,5,6,7-tetrahydroazulene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4aS,5R)-4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Shares a similar core structure but differs in the degree of saturation and functional groups.
Valencene: Another bicyclic compound with similar aromatic properties but different substituents.
Uniqueness
(5R)-3,8-Dimethyl-5-(prop-1-en-2-yl)-4,5,6,7-tetrahydroazulene stands out due to its specific arrangement of functional groups and the presence of the prop-1-en-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
821777-98-4 |
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Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(5R)-3,8-dimethyl-5-prop-1-en-2-yl-4,5,6,7-tetrahydroazulene |
InChI |
InChI=1S/C15H20/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h6,8,13H,1,5,7,9H2,2-4H3/t13-/m1/s1 |
InChI Key |
YYPAGJXSBOKKIL-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=C2C=CC(=C2C[C@@H](CC1)C(=C)C)C |
Canonical SMILES |
CC1=C2C=CC(=C2CC(CC1)C(=C)C)C |
Origin of Product |
United States |
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